3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic heteroaromatic core. Its structure features:
- A 9-methyl group on the pyrido-pyrimidinone scaffold.
- A (Z)-configured thiazolidinone moiety at position 3, substituted with a benzyl group at N3 and a thioxo group at C2.
Properties
CAS No. |
361994-62-9 |
|---|---|
Molecular Formula |
C26H26N4O2S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-17-10-13-28(14-11-17)23-20(24(31)29-12-6-7-18(2)22(29)27-23)15-21-25(32)30(26(33)34-21)16-19-8-4-3-5-9-19/h3-9,12,15,17H,10-11,13-14,16H2,1-2H3/b21-15- |
InChI Key |
MITDRDNQSXFYGC-QNGOZBTKSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of the piperidine moiety. Common reagents used in these reactions include benzyl bromide, thiourea, and various catalysts to facilitate the cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the synthesis would require careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Group Variations Among Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations:
Thiazolidinone Substitutions: The benzyl group in the target compound likely enhances hydrophobic interactions compared to the allyl () or methoxypropyl () groups.
Heterocyclic Core Variations: Compounds with a pyrazolo[3,4-d]pyrimidinone core () exhibit distinct ring strain and conjugation patterns compared to the pyrido[1,2-a]pyrimidinone scaffold, leading to differences in bioavailability and metabolic stability .
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., allyl in ) may be synthesized more efficiently than those requiring multi-step functionalization (e.g., methoxypropyl in ) .
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with notable potential in medicinal chemistry, particularly in cancer therapy and as an enzyme inhibitor. Its unique structural features combine a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety, suggesting diverse biological activities.
Structural Features
The compound's structure includes:
- Pyrido[1,2-a]pyrimidin-4-one : Known for its biological activity, particularly in inhibiting various enzymes.
- Thiazolidinone moiety : This component may enhance the pharmacological properties and reactivity of the compound.
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and cellular metabolism. The presence of functional groups allows it to act as an inhibitor of important enzymes such as DNA-PK (DNA-dependent protein kinase), which plays a critical role in DNA repair mechanisms.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiazolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may follow similar pathways due to its structural similarities.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of:
- DNA-PK : Enhancing the efficacy of chemotherapy agents by preventing DNA repair in cancer cells.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| AZD7648 | DNA-PK inhibitor | Enhances efficacy of chemotherapy |
| M3814 | DNA-PK inhibitor | Selectively inhibits DNA repair |
| NU7441 | Similar core structure | Potent against DNA-PK |
| IC86621 | Morpholine derivative | Radiosensitizing effects |
Study 1: Anticancer Properties
A study evaluated the anticancer effects of a series of thiazolidinone derivatives, including those structurally related to the compound . The results indicated that these derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The compound's ability to inhibit cell migration and tube formation was also noted, suggesting its potential as an anti-metastatic agent.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of aldose reductase by thiazolidinone derivatives. Compounds with similar structural motifs demonstrated significant inhibitory activity against this enzyme, which is implicated in diabetic complications. This suggests that the compound may also possess therapeutic potential in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
